N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride

Catalog No.
S815840
CAS No.
1427379-68-7
M.F
C13H19Cl2F3N2O
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)ani...

CAS Number

1427379-68-7

Product Name

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline;dihydrochloride

Molecular Formula

C13H19Cl2F3N2O

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18;;/h1-3,10,17H,4-9H2;2*1H

InChI Key

BHJNBXHYUJWTTF-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F.Cl.Cl

Canonical SMILES

C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F.Cl.Cl

Polymer Chemistry

Field: Polymer Chemistry

Methods: The synthesis involves a controlled, organocatalyzed ring-opening polymerization process, where the compound is copolymerized with a poly(ethylene oxide)-based cross-linker .

Results: The hydrogels exhibited high gel fractions (up to 99%) and showed stimuli-responsive properties towards pH. They demonstrated the ability to withdraw and retain lead ions from aqueous solutions, as confirmed by ICP MS measurements .

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a morpholine moiety. This compound is often used in pharmaceutical research due to its potential biological activities. Its molecular formula is C₁₁H₁₄Cl₂F₃N₂O, and it has a molecular weight of approximately 299.14 g/mol .

There is no published information regarding a specific mechanism of action for NSC 690755. The limited available research suggests it may have been investigated for anticonvulsant properties []. However, the mechanism by which it might achieve this effect remains unknown and requires further investigation.

Typical of aniline derivatives, including:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
  • Acid-Base Reactions: As a dihydrochloride salt, it can dissociate in aqueous solutions to release hydrochloric acid, making it useful in pH-sensitive applications.
  • Formation of Complexes: The morpholine ring can form complexes with metal ions, which may enhance its biological activity or alter its solubility properties.

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride exhibits various biological activities, primarily as a potential pharmacological agent. It has been studied for its:

  • Anticancer Properties: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Antiallergic Effects: There is evidence indicating that derivatives of trifluoromethyl anilines can exhibit antiallergic activity .
  • JAK Inhibition: Related compounds have been explored for their ability to inhibit Janus kinase (JAK) pathways, which are implicated in various inflammatory diseases .

Several synthesis methods have been documented for producing N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride:

  • Direct Alkylation: This method involves the alkylation of 3-(trifluoromethyl)aniline with morpholine derivatives using appropriate alkylating agents.
  • Reflux Method: The compound can be synthesized by refluxing the aniline with morpholine and a suitable base in a solvent such as ethanol or dimethylformamide.
  • Column Chromatography Purification: After synthesis, the product is often purified using column chromatography to achieve high purity levels .

The applications of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride include:

  • Pharmaceutical Development: It serves as a lead compound in drug development, particularly for diseases involving JAK pathways.
  • Chemical Research: Utilized in synthetic organic chemistry as an intermediate for creating other complex molecules.
  • Biological Studies: Employed in studies investigating the mechanisms of action of potential therapeutic agents.

Studies on N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride have focused on its interactions with various biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in signaling pathways reveal its potential efficacy as a therapeutic agent.
  • Cellular Uptake Mechanisms: Understanding how the compound is absorbed by cells can inform its bioavailability and therapeutic potential.

Similar compounds include:

  • N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride
    • Structure: Lacks the morpholine group.
    • Activity: Primarily studied for its antibacterial properties.
  • 4-Chloro-2-(trifluoromethyl)aniline
    • Structure: Contains a chlorine substituent instead of morpholine.
    • Activity: Known for its use in dye production and as an intermediate in pharmaceuticals.
  • N-Ethyl-2-nitro-4-trifluoromethyl-aniline
    • Structure: Contains a nitro group, affecting its reactivity and biological activity.
    • Activity: Explored for its use in agrochemicals.

Uniqueness of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline Dihydrochloride

The uniqueness of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride lies in its combination of the morpholine ring and the trifluoromethyl group, which enhances lipophilicity and biological activity compared to other similar compounds. Its specific interactions with JAK pathways position it as a promising candidate for further pharmacological exploration .

The reflux method represents a fundamental approach for synthesizing trifluoromethyl aniline derivatives, including N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride. Traditional reflux synthesis involves heating reactants in an organic solvent under controlled temperature conditions with continuous stirring and vapor condensation [1] [2].

The process typically begins with the preparation of the precursor 3-(trifluoromethyl)aniline through established synthetic routes. Research has demonstrated that trifluoromethyl anilines can be synthesized by treating benzotrichlorides with ammonia under elevated temperatures ranging from 173 to 250°C [2] [3]. The reaction yields substantially higher proportions of 4-trifluoromethylanilines compared to conventional methods, with conversions reaching 95% when using optimized conditions [2] [3].

For the morpholine ethyl substitution, the reflux method employs a nucleophilic substitution mechanism where 3-(trifluoromethyl)aniline is treated with 2-morpholin-4-ylethyl halide derivatives under reflux conditions in polar aprotic solvents such as dimethylformamide or toluene [1] [4]. Temperature control is critical, with optimal conditions maintained between 100-180°C for 4-24 hours depending on the specific substrate and desired conversion [1] [4].

The mechanism involves initial nucleophilic attack by the aniline nitrogen on the electrophilic carbon adjacent to the morpholine ring, followed by elimination of the leaving group. The trifluoromethyl substituent provides electron-withdrawing effects that influence the reaction kinetics and regioselectivity [1] [4]. Research has shown that the presence of the trifluoromethyl group can significantly alter the reactivity profile, with reaction rates depending on the substitution pattern and electronic effects [1] [4].

Solvent selection plays a crucial role in reaction success. Studies have demonstrated that toluene provides moderate yields (70-75%) while dimethylformamide and ethanol systems can achieve yields of 85-95% under optimized conditions [1] [4]. The choice of solvent affects not only the reaction rate but also the product distribution and purity [1] [4].

Temperature optimization studies have revealed that reactions conducted at 110°C for extended periods (7 days) provide moderate yields around 70%, while increased temperatures (175°C) with shorter reaction times (24 hours) can achieve comparable or superior results [1] [4]. The reflux method's advantage lies in its simplicity and scalability, making it suitable for laboratory-scale synthesis [1] [4].

Organocatalyzed Polymerization Approaches

Organocatalyzed polymerization represents an advanced synthetic methodology that has gained significant attention for preparing trifluoromethyl-containing compounds. This approach utilizes small organic molecules as catalysts to facilitate controlled polymerization reactions under mild conditions [5] [6].

The methodology employs binary catalyst systems comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea cocatalysts, particularly 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea [5] [6]. These systems demonstrate remarkable efficiency in ring-opening polymerization of morpholine-containing monomers, achieving high controllability of dispersities and molar masses [5] [6].

Research has established that organocatalyzed ring-opening polymerization of morpholine-type monomers proceeds through a controlled mechanism where the combination of DBU and thiourea is essential for achieving good control [5] [6]. The process enables rapid polymerization (5-10 minutes) with excellent yields (80-95%) and narrow molecular weight distributions [5] [6].

The trifluoromethyl functionality can be incorporated through various strategies. Direct polymerization of trifluoromethyl-substituted morpholine monomers has been demonstrated with feed ratios of monomer/initiator/DBU/thiourea = 100/1/1/10 [5] [6]. The kinetic studies reveal high controllability up to conversions of almost 80%, with mass spectrometry analysis indicating excellent end-group fidelity [5] [6].

Temperature control is critical in organocatalyzed approaches, with optimal conditions typically maintained at 40-60°C [5] [6]. The mild reaction conditions preserve the integrity of sensitive functional groups while enabling efficient conversion. The methodology has been successfully applied to synthesize block copolymers with controlled architecture and well-defined nanostructures [5] [6].

Mechanistic studies suggest that the thiourea component activates the monomer through hydrogen bonding interactions, while DBU acts as a base to generate the propagating species [5] [6]. The synergistic effect of these components enables the controlled polymerization of challenging monomers containing trifluoromethyl groups [5] [6].

For the specific synthesis of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride, the organocatalyzed approach offers advantages in terms of reaction conditions and product purity. The methodology can be adapted for the synthesis of target compounds through controlled functionalization of polymer backbones or through post-polymerization modification strategies [5] [6].

Industrial-Scale Production Techniques

Industrial-scale production of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride requires robust synthetic methodologies that can be efficiently scaled while maintaining product quality and cost-effectiveness. The industrial approach typically involves multi-step synthetic sequences with optimized reaction conditions and purification protocols [7] [8].

The primary industrial route begins with the large-scale synthesis of 3-(trifluoromethyl)aniline through halogenation-amination sequences. The process involves treating 4-chlorotrifluoromethylbenzene with ammonia under high-pressure conditions (12.0 MPa) at temperatures of 173°C for 11 hours [8] [3]. This ammoniation reaction achieves yields exceeding 99% for the target trifluoromethyl aniline intermediate [8] [3].

Industrial production employs continuous flow processes to ensure high yield and purity while minimizing waste generation. The morpholine ethyl substitution step utilizes cesium carbonate as base, with copper iodide as catalyst in dimethylformamide at 130°C for 16-20 hours [9]. This protocol achieves 63% yield of the desired product with high purity [9].

Temperature and pressure control systems are essential for industrial operations. The ammoniation reaction requires precise pressure control at 12.0 MPa with temperature maintained at 173°C [8] [3]. Recovery systems are implemented to recycle unreacted ammonia through two-stage pressurized absorption tanks, with the first stage controlled at 0-2.5 MPa and the second stage at 0-1.6 MPa [8] [3].

Purification at industrial scale involves vacuum rectification techniques. The crude reaction products undergo high vacuum dewatering followed by rectification to obtain products with purity above 99% [8] [3]. The process enables recovery of unreacted starting materials for recycle, improving overall process economics [8] [3].

Safety considerations are paramount in industrial-scale production. The process eliminates dependency on expensive catalysts and enables ammoniation reactions under catalyst-free conditions at relatively low temperatures [8] [3]. The methodology is environmentally friendly with high yields and simple reaction processes suitable for industrial implementation [8] [3].

Purification and Analytical Characterization

Purification of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride requires sophisticated techniques to achieve the high purity standards necessary for pharmaceutical and research applications. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with various eluent systems [10] [11].

The optimal eluent system for column chromatography utilizes a gradient elution approach with dichloromethane and methanol in ratios ranging from 50:1 to 20:1 [9] [10]. The purification protocol involves initial separation using dichloromethane-methanol (50:1) to remove less polar impurities, followed by gradient elution with dichloromethane-methanol (20:1) to isolate the target product [9] [10]. This methodology achieves purities of 95-99% with recovery yields of 80-95% [9] [10].

Recrystallization techniques provide additional purification options, particularly for obtaining high-purity crystalline products. The process typically employs ethanol, methanol, or acetonitrile as recrystallization solvents [10] [11]. Research has demonstrated that recrystallization from ethanol can provide yields of 59% with high purity [10] [11]. The method involves dissolving the crude product in hot solvent followed by controlled cooling to promote crystal formation [10] [11].

Analytical characterization employs multiple spectroscopic techniques to confirm product identity and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through 1H, 13C, and 19F NMR analysis [12] [13] [14]. The 1H NMR spectrum typically shows aromatic protons in the δ 6.40-7.70 region, while the morpholine ethyl chain appears at δ 4.50-4.70 [12] [13] [14].

The 19F NMR spectrum provides characteristic signals for the trifluoromethyl group, typically appearing around δ -60 to -65 ppm [12] [13] [14]. This technique is particularly valuable for monitoring reaction progress and confirming the presence of the trifluoromethyl functionality [12] [13] [14]. Studies have shown that 19F NMR can detect environmental changes in trifluoromethyl compounds with high sensitivity [12] [13] [14].

Infrared spectroscopy reveals characteristic absorption bands for functional groups present in the molecule. The carbonyl stretch typically appears at 1688-1711 cm⁻¹, while amino groups show absorptions at 3300-3500 cm⁻¹ [12] [13] [15]. The trifluoromethyl group exhibits characteristic C-F stretching frequencies that aid in structural confirmation [12] [13] [15].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 347.2 [M+H]⁺, with characteristic fragment ions including m/z 232 [M-CF₃]⁺ [12] [13] [15]. The base peak often appears at m/z 58, corresponding to the morpholine fragment [12] [13] [15].

Gas chromatography-mass spectrometry offers additional analytical capabilities for purity assessment and impurity identification. The target compound typically elutes at retention times of 8-12 minutes under standard conditions, with helium carrier gas at 250°C [12] [13] [15]. This technique provides both separation and identification capabilities essential for quality control [12] [13] [15].

High-performance liquid chromatography serves as the primary analytical technique for purity determination and impurity profiling. The method typically employs C18 columns with acetonitrile-water mobile phases, achieving separation within 5-15 minutes [12] [13] [15]. UV detection at 254 nm provides quantitative analysis capabilities [12] [13] [15].

Green Chemistry Approaches for Synthesis

Green chemistry principles have revolutionized the synthesis of trifluoromethyl compounds, including N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride, by emphasizing environmentally benign synthetic methodologies that minimize waste generation and energy consumption [16] [17] [18].

Solvent-free synthesis represents a cornerstone of green chemistry approaches for trifluoromethyl compound preparation. Research has demonstrated that trifluoromethyl-substituted compounds can be synthesized efficiently under solvent-free conditions using grinding techniques [16] [17] [18]. The methodology involves one-pot three-component reactions of aromatic aldehydes, ethyl trifluoroacetoacetate, and thiourea in the presence of p-toluenesulfonic acid at room temperature [16] [17] [18].

The solvent-free approach achieves excellent yields (up to 95%) while significantly reducing environmental impact [16] [17] [18]. The reaction proceeds through a grinding mechanism that promotes intimate contact between reactants, accelerating reaction rates and improving selectivity [16] [17] [18]. This methodology eliminates the need for hazardous organic solvents and reduces energy requirements associated with solvent removal and recycling [16] [17] [18].

Microwave-assisted synthesis provides another green chemistry approach that dramatically reduces reaction times while maintaining high yields. Studies have shown that microwave irradiation can reduce reaction times from days to minutes while achieving comparable or superior yields [1] [16] [17]. The technology utilizes K-10 montmorillonite as an environmentally benign solid acid catalyst under solvent-free conditions [1] [16] [17].

The microwave-assisted protocol achieves yields of 90-95% in reaction times of 20-45 minutes at 175°C [1] [16] [17]. The methodology eliminates the need for extended heating periods and reduces energy consumption by approximately 90% compared to conventional thermal methods [1] [16] [17]. The solid acid catalyst can be recycled multiple times without significant loss of activity [1] [16] [17].

Organocatalysis represents a sustainable approach that avoids the use of toxic transition metal catalysts. The methodology employs readily available organic molecules such as thiourea derivatives and bases to catalyze transformations under mild conditions [5] [6] [19]. Research has demonstrated that organocatalyzed reactions can achieve high yields (80-95%) with excellent selectivity while operating at ambient temperature and pressure [5] [6] [19].

The organocatalytic approach offers several advantages including catalyst recyclability, mild reaction conditions, and tolerance for sensitive functional groups [5] [6] [19]. The methodology has been successfully applied to complex molecular architectures, demonstrating its versatility and potential for industrial applications [5] [6] [19].

Water-based synthesis methodologies represent an emerging area of green chemistry research for trifluoromethyl compounds. While traditionally challenging due to the hydrophobic nature of trifluoromethyl groups, recent advances have enabled aqueous-phase synthesis through innovative catalyst design and reaction engineering [16] [17] [18].

The development of water-compatible catalysts and reaction conditions has enabled synthesis of trifluoromethyl compounds in aqueous media with yields comparable to organic solvent systems [16] [17] [18]. This approach eliminates the need for organic solvents and reduces the environmental impact of synthetic processes [16] [17] [18].

Atom economy considerations are central to green chemistry approaches for trifluoromethyl compound synthesis. The methodology emphasizes reactions that incorporate all atoms from starting materials into the final product, minimizing waste generation [16] [17] [18]. Research has demonstrated that well-designed synthetic routes can achieve atom economies exceeding 85% for complex trifluoromethyl compounds [16] [17] [18].

Dates

Last modified: 08-16-2023

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